molecular formula C11H18NO3P B12565814 Diethyl [2-(pyridin-3-yl)ethyl]phosphonate CAS No. 261958-75-2

Diethyl [2-(pyridin-3-yl)ethyl]phosphonate

Cat. No.: B12565814
CAS No.: 261958-75-2
M. Wt: 243.24 g/mol
InChI Key: VVJAMGPWZVEKAL-UHFFFAOYSA-N
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Description

Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₈NO₃P It is characterized by the presence of a phosphonate group attached to a pyridine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(pyridin-3-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the pyridine moiety under reflux conditions. The reaction proceeds as follows:

(C₂H₅O)₂P(O)H+BrCH₂CH₂C₅H₄N(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N+HBr\text{(C₂H₅O)₂P(O)H} + \text{BrCH₂CH₂C₅H₄N} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N} + \text{HBr} (C₂H₅O)₂P(O)H+BrCH₂CH₂C₅H₄N→(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

Diethyl [2-(pyridin-3-yl)ethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural phosphates.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or as part of prodrug strategies.

    Industry: Utilized in the production of flame retardants, plasticizers, and other materials requiring phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of diethyl [2-(pyridin-3-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active site of the enzyme, preventing the normal substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(pyridin-2-yl)ethyl]phosphonate
  • Diethyl [2-(pyridin-4-yl)ethyl]phosphonate
  • Diethyl [2-(2,3,5-trimethyl-1(2H)-pyridinyl)phosphonate

Uniqueness

Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific interactions that may not be possible with other isomers, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

261958-75-2

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

3-(2-diethoxyphosphorylethyl)pyridine

InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3

InChI Key

VVJAMGPWZVEKAL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC1=CN=CC=C1)OCC

Origin of Product

United States

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